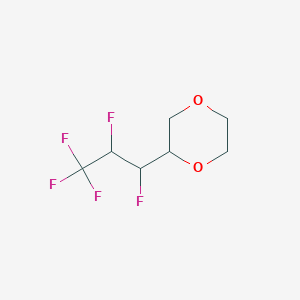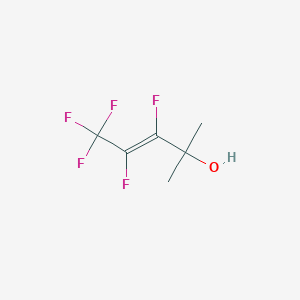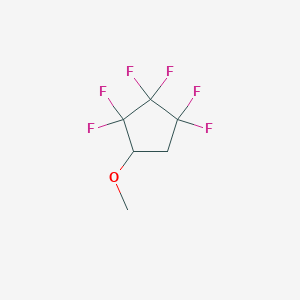
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene, commonly referred to as DTC-TFE, is a halogenated aromatic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of about 77°C. DTC-TFE has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also used as a solvent for a variety of reactions, and has been studied for its potential applications in biochemistry and pharmacology.
科学的研究の応用
DTC-TFE has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been studied for its ability to interact with proteins, enzymes, and other biological molecules. In particular, DTC-TFE has been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents.
作用機序
The mechanism of action of DTC-TFE is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTC-TFE are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
実験室実験の利点と制限
The advantages of using DTC-TFE for laboratory experiments include its high reactivity and low toxicity. Additionally, it has been found to be a useful reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. However, there are some limitations to using DTC-TFE. For example, it is a volatile liquid with a boiling point of about 77°C, which can make it difficult to store and handle. In addition, its mechanism of action is not fully understood, so it is important to be cautious when using it in experiments.
将来の方向性
There are a variety of potential future directions for the research and application of DTC-TFE. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug discovery and development, as well as its ability to interact with proteins, enzymes, and other biological molecules. Additionally, further research could be conducted to explore its potential uses in other areas, such as environmental remediation and industrial processes.
合成法
DTC-TFE can be synthesized via a two-step process. The first step involves the reaction of 2,5-dichlorobenzene with trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene and 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzoic acid. The second step involves the hydrolysis of the benzoic acid to produce the desired product, DTC-TFE.
特性
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)

![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
